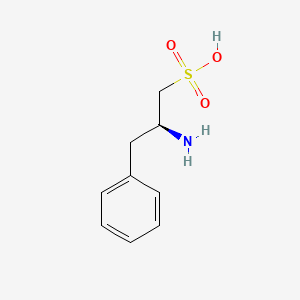
(S)-2-Amino-3-phenylpropane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-phenylpropane-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a phenylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenylpropane-1-sulfonic acid typically involves the reaction of a phenylpropane derivative with sulfonating agents. One common method includes the use of sulfonic acid derivatives under controlled temperature and pH conditions to ensure the selective introduction of the sulfonic acid group. The reaction conditions often require careful monitoring to avoid over-sulfonation or unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(S)-2-Amino-3-phenylpropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce sulfonamides.
科学研究应用
(S)-2-Amino-3-phenylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of (S)-2-Amino-3-phenylpropane-1-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-phenylpropanoic acid: Lacks the sulfonic acid group, making it less polar and potentially less reactive in certain chemical reactions.
(S)-2-Amino-3-(4-hydroxyphenyl)propane-1-sulfonic acid: Contains an additional hydroxyl group, which can further enhance its reactivity and potential biological activity.
Uniqueness
(S)-2-Amino-3-phenylpropane-1-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the same molecule. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications.
属性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-phenylpropane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H,11,12,13)/t9-/m0/s1 |
InChI 键 |
GAFNJFRXWWDEMG-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)


![1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051169.png)
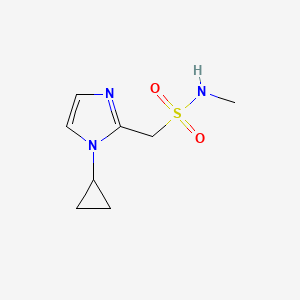
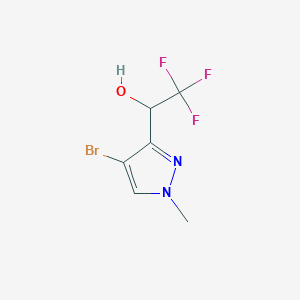
![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
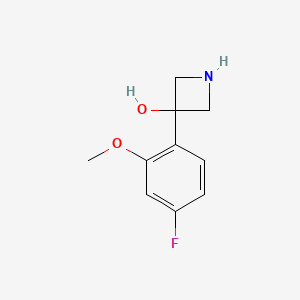
![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
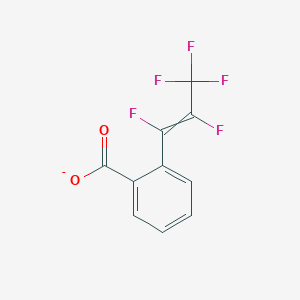
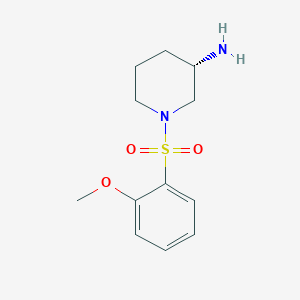
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
amine](/img/structure/B15051223.png)
